molecular formula C10H10N2O2 B556553 2-amino-3-(4-cyanophenyl)propanoic Acid CAS No. 22888-47-7

2-amino-3-(4-cyanophenyl)propanoic Acid

Cat. No. B556553
CAS RN: 22888-47-7
M. Wt: 190.2 g/mol
InChI Key: KWIPUXXIFQQMKN-UHFFFAOYSA-N
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Description

“2-amino-3-(4-cyanophenyl)propanoic Acid” is a chemical compound with the CAS Number: 22888-47-7 . It has a molecular weight of 190.2 and its linear formula is C10H10N2O2 .


Molecular Structure Analysis

The molecular structure of “2-amino-3-(4-cyanophenyl)propanoic Acid” consists of an amino group, a carboxyl group, and a cyanophenyl group attached to a propionic acid backbone .


Physical And Chemical Properties Analysis

“2-amino-3-(4-cyanophenyl)propanoic Acid” is a solid substance . It should be stored in a dark place, under an inert atmosphere, at room temperature .

Scientific Research Applications

  • Synthesis of Enantiomers and Derivatives :

    • Racemic ethyl 3-amino-3-(4-cyanophenyl)propanoate was synthesized and separated into enantiomers. These enantiomers were transformed into Boc and Fmoc-protected derivatives, which are significant in peptide synthesis and pharmaceuticals (Solymár, Kanerva, & Fülöp, 2004).
  • Modification of Hydrogels for Medical Applications :

    • Radiation-induced polyvinyl alcohol/acrylic acid hydrogels were modified using various amine compounds, including 2-amino-3-(4-hydroxyphenyl) propanoic acid. These modified polymers exhibited higher thermal stability and promising biological activities, making them suitable for medical applications (Aly & El-Mohdy, 2015).
  • Synthesis of Novel S1P1 Agonist CYM-5442 :

    • An improved synthesis method for CYM-5442, a novel S1P1 agonist, was developed using 3-(2-cyanophenyl) propanoic acid as a starting material. This method is economical and simple, with a good overall yield, indicating its potential in pharmaceutical synthesis (Tian-tia, 2014).
  • Corrosion Inhibition Studies :

    • Schiff's bases derived from cysteine and 3-mercapto-2-((4-methoxybenzylidene)amino)propanoic acid were synthesized and evaluated as corrosion inhibitors for mild steel in acidic solutions. These compounds showed high efficiency and good adsorption characteristics, making them useful in corrosion protection (Gupta, Quraishi, Verma, & Mukherjee, 2016).
  • Computational Peptidology and Drug Design :

    • Computational methods were used to study the molecular properties and structures of new antifungal tripeptides, including derivatives of 2-amino-3-(4-hydroxyphenyl)propanoic acid. This research assists in understanding peptide reactivity and aids in drug design (Flores-Holguín, Frau, & Glossman-Mitnik, 2019).
  • Bioavailability Studies in Primates :

    • 2-Amino-3-(methylamino)propanoic acid was studied for its oral bioavailability in primates. This research is relevant to understanding the systemic absorption of compounds structurally related to 2-amino-3-(4-cyanophenyl)propanoic Acid (Duncan, Markey, Weick, Pearson, Ziffer, Hu, & Kopin, 1992).
  • Pt(II)-Complexes with L-Alanyl-Based Ligand for Antiproliferative Activity :

    • Novel Pt(II)-complexes with a synthetic alanine-based amino acid were synthesized and showed moderate cytotoxic activity on cancer cells. This study highlights the potential of 2-amino-3-(4-cyanophenyl)propanoic Acid derivatives in cancer treatment (Riccardi et al., 2019).

Safety and Hazards

The compound has been classified under the GHS07 hazard pictogram . The hazard statements associated with it are H302+H312+H332, indicating that it can be harmful if swallowed, in contact with skin, or if inhaled . The precautionary statements include P301+P330+P331-P312-P280-P302+P352-P304+P340, suggesting measures to be taken if exposed or concerned, and instructions on storage and disposal .

properties

IUPAC Name

2-amino-3-(4-cyanophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c11-6-8-3-1-7(2-4-8)5-9(12)10(13)14/h1-4,9H,5,12H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWIPUXXIFQQMKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70394468
Record name 2-amino-3-(4-cyanophenyl)propanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70394468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-3-(4-cyanophenyl)propanoic Acid

CAS RN

22888-47-7
Record name 2-amino-3-(4-cyanophenyl)propanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70394468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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